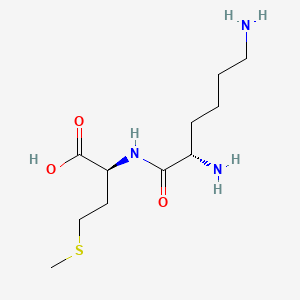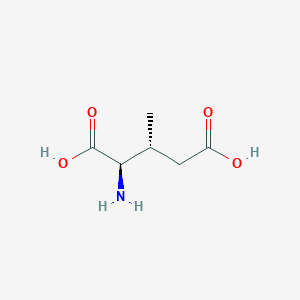
(2R,3R)-3-Methylglutamic acid
概要
説明
(2R,3R)-3-Methylglutamic acid is a chiral amino acid derivative with the molecular formula C6H11NO4 It is an isomer of glutamic acid, where the methyl group is attached to the third carbon atom in the (2R,3R) configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Methylglutamic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from chiral precursors. For example, the use of (2R,3R)-tartaric acid as a starting material can lead to the formation of this compound through a series of chemical reactions, including esterification, reduction, and hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or microbial fermentation processes. These methods offer high enantioselectivity and yield, making them suitable for large-scale production. The use of genetically engineered microorganisms, such as Corynebacterium glutamicum, has been explored for the efficient production of optically pure this compound .
化学反応の分析
Types of Reactions
(2R,3R)-3-Methylglutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include keto acids, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry
In chemistry, (2R,3R)-3-Methylglutamic acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It is also used in the study of enzyme-substrate interactions and protein folding.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as a precursor for the synthesis of pharmaceuticals and as a component in drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products. Its biocompatibility and non-toxicity make it suitable for various applications .
作用機序
The mechanism of action of (2R,3R)-3-Methylglutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include the activation or inhibition of metabolic enzymes, leading to changes in cellular processes and physiological responses .
類似化合物との比較
Similar Compounds
Glutamic Acid: The parent compound, differing only by the absence of the methyl group.
(2S,3S)-3-Methylglutamic Acid: The enantiomer of (2R,3R)-3-Methylglutamic acid.
(2R,3S)-3-Methylglutamic Acid: A diastereomer with different stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantioselectivity makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
IUPAC Name |
(2R,3R)-2-amino-3-methylpentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJNAFIJPFGZRI-NQXXGFSBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



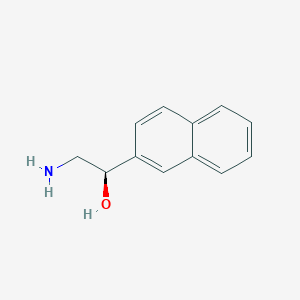
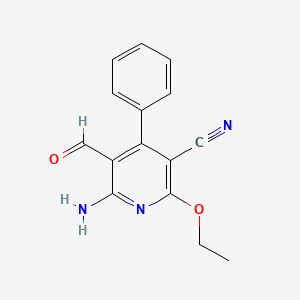
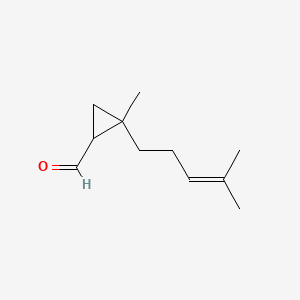
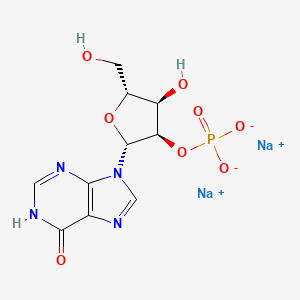
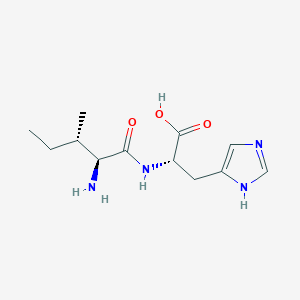
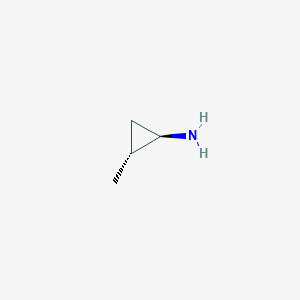
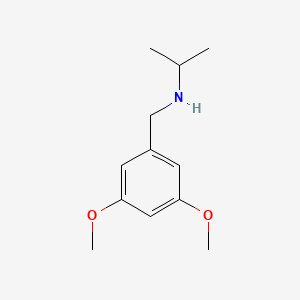
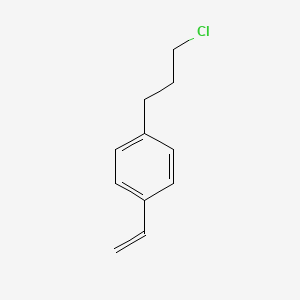
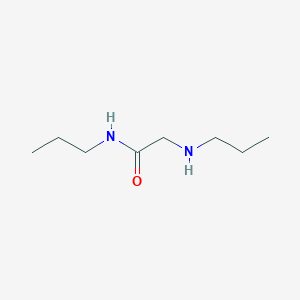
![N,N-dimethyl-2-[(propan-2-yl)amino]acetamide](/img/structure/B3317787.png)


